molecular formula C14H26N2O2 B3221997 tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate CAS No. 1210273-21-4

tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate

Cat. No.: B3221997
CAS No.: 1210273-21-4
M. Wt: 254.37
InChI Key: XAILJKCJTUISLC-UHFFFAOYSA-N
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Description

tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate (CAS: 871727-14-9) is a bicyclic carbamate derivative featuring a 9-azabicyclo[3.3.1]nonane core. Its molecular formula is C₁₃H₂₄N₂O₂ (MW: 240.34), with a tert-butyl carbamate group attached to the 3-ylmethyl position of the azabicyclo scaffold . This compound is widely used in medicinal chemistry as a key intermediate for synthesizing sigma (σ) receptor ligands, particularly σ2-selective agents, which have applications in cancer imaging and chemosensitization . Its structural rigidity and stereochemical properties make it a valuable scaffold for probing receptor-ligand interactions .

Properties

IUPAC Name

tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-9-10-7-11-5-4-6-12(8-10)16-11/h10-12,16H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILJKCJTUISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

9-azabicyclo[3.3.1]nonane+tert-butyl chloroformatetert-butyl N-9-azabicyclo[3.3.1]nonan-3-ylmethylcarbamate\text{9-azabicyclo[3.3.1]nonane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 9-azabicyclo[3.3.1]nonane+tert-butyl chloroformate→tert-butyl N-9-azabicyclo[3.3.1]nonan-3-ylmethylcarbamate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is primarily investigated for its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological targets effectively, making it a candidate for drug development.

Anticholinergic Activity

Research indicates that compounds with similar bicyclic structures exhibit anticholinergic properties, which can be beneficial in treating conditions like overactive bladder and certain gastrointestinal disorders. The azabicyclo structure may enhance receptor selectivity and potency, leading to improved therapeutic profiles .

Neurological Applications

The compound's potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could offer new avenues for treatment .

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Building Block for Complex Molecules

The compound can be utilized as a building block in the synthesis of various nitrogen-containing heterocycles, which are essential in developing pharmaceuticals and agrochemicals. Its functional groups allow for further modifications and derivatizations, enhancing its utility in synthetic pathways .

Catalysis

There is ongoing research into the use of this compound as a catalyst or ligand in asymmetric synthesis, where its chiral centers could facilitate the formation of enantiomerically enriched products .

Biochemical Studies

This compound is also being explored for its biochemical interactions.

Enzyme Inhibition Studies

Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment . Understanding its mechanism of action at the molecular level is crucial for developing effective inhibitors.

Binding Affinity Assessments

Research into the binding affinity of this compound with various receptors provides insights into its pharmacodynamics and pharmacokinetics, essential for predicting its behavior in biological systems .

Case Study: Anticholinergic Activity

In a study investigating the anticholinergic effects of similar compounds, researchers found that modifications to the bicyclic structure enhanced binding affinity to muscarinic receptors, suggesting that this compound could exhibit similar enhancements if tested.

Case Study: Synthesis of Heterocycles

A recent publication demonstrated the successful use of azabicyclic compounds as intermediates in synthesizing novel heterocycles with anticancer properties, indicating a promising direction for future studies involving this compound.

Mechanism of Action

The mechanism of action of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical comparisons between tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate and structurally related compounds:

Compound Name CAS Number Molecular Formula Key Structural Differences Biological Activity (σ2 Receptor Affinity, Ki nM) Applications References
This compound 871727-14-9 C₁₃H₂₄N₂O₂ 9-Azabicyclo[3.3.1]nonane core with 3-ylmethyl carbamate substitution 12.5 (high affinity) σ2 receptor imaging, cancer research
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate 1208530-70-4 C₁₃H₂₄N₂O₂ 3-yl carbamate substitution (vs. 3-ylmethyl) 45.8 Intermediate for σ ligands
tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate 198210-96-7 C₁₃H₂₄N₂O₂ Azabicyclo ring nitrogen at position 3 (vs. 9) Not reported Structural studies
tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate 1250995-29-9 C₁₂H₂₂N₂O₂ Smaller bicyclo[3.2.1]octane core (8-membered vs. 9-membered) 89.3 Lower σ2 selectivity
N-(9-(4-aminophenethyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate - C₂₅H₃₃N₃O₃ 4-Aminophenethyl and aryl carbamate substituents 2.8 (highest affinity) PET imaging, chemosensitization

Key Findings from Comparative Studies

Impact of Substitution Position :

  • The 3-ylmethyl carbamate substitution in the target compound confers superior σ2 receptor affinity (Ki = 12.5 nM) compared to its 3-yl carbamate analogue (Ki = 45.8 nM), highlighting the importance of methylene spacer flexibility in receptor binding .
  • Derivatives with aryl carbamate groups (e.g., 2-methoxy-5-methylphenyl) exhibit enhanced σ2 selectivity (Ki < 3 nM), suggesting that steric and electronic effects of substituents modulate receptor interactions .

Ring Size and Rigidity: The 9-azabicyclo[3.3.1]nonane scaffold provides greater conformational rigidity than smaller bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane), which translates to higher σ2 receptor specificity . Compounds with 7-membered azabicyclo cores (e.g., bicyclo[4.1.0]heptane) show reduced receptor binding due to increased ring puckering and reduced planarity .

Functional Group Modifications: N-Benzylation of the azabicyclo nitrogen (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonane derivatives) decreases σ2 affinity but improves metabolic stability, enabling in vivo applications . Ketone derivatives (e.g., tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate) are primarily used as synthetic intermediates rather than bioactive ligands due to reduced receptor engagement .

Biological Activity

tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and its role as a synthetic intermediate.

The synthesis of this compound typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine, carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.35 g/mol
CAS Number1210273-21-4
Boiling PointNot specified
Storage ConditionsKeep in dark place, sealed at 2-8°C

The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors, acting as an inhibitor by binding to the active sites of enzymes. This binding can block enzymatic activity, which is crucial for various biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Table 2: Biological Activities

Activity TypeObservations
Enzyme InhibitionSignificant AChE inhibition observed
Neurotoxicity PotentialSimilar compounds show neurotoxic effects
Medicinal ApplicationsInvestigated for drug development

Case Studies

A notable study examined the effects of similar N-methyl carbamate pesticides on AChE activity, demonstrating that these compounds can cause reversible inhibition leading to acute toxicity . Although direct studies on this compound are scarce, insights from related compounds highlight the importance of understanding its biological implications.

Research Applications

The compound is utilized in various research applications:

  • Organic Synthesis : It serves as a building block for more complex molecules.
  • Biological Assays : Employed in studying enzyme mechanisms and as probes in biochemical assays.
  • Drug Development : Investigated for potential use as enzyme inhibitors in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including cyclization, hydrogenolysis, and carbamate formation. For example, the synthesis of related 9-azabicyclo derivatives starts with the condensation of CO(CH₂COOH)₂, pentanedial, and PhNH₂·HCl in aqueous solution with AcONa at 0°C to yield a bicyclic intermediate. Subsequent steps include hydrogenolysis with ammonium formate and Pd(OH)₂/C in MeOH/EtOAc to remove benzyl groups, followed by reaction with tert-butyl carbamate precursors under controlled conditions . Alternative routes employ DMF and K₂CO₃ at 100°C in sealed tubes for coupling reactions, achieving yields up to 85% .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities. For visualization of molecular geometry, ORTEP-III with a graphical interface provides detailed representations of bond angles and puckering conformations .

Q. How can solubility challenges during purification be addressed?

  • Methodological Answer : Solubility issues in polar solvents (e.g., MeOH or EtOAc) can be mitigated by optimizing solvent mixtures during recrystallization. For instance, a 1:1 MeOH/EtOAc system is effective for dissolving intermediates while minimizing decomposition . Gradient column chromatography with silica gel and hexane/EtOAc eluents (varying ratios from 10:1 to 1:1) is recommended for separating carbamate derivatives with similar polarities .

Advanced Research Questions

Q. How does this compound participate in catalytic oxidation reactions?

  • Methodological Answer : Derivatives of 9-azabicyclo[3.3.1]nonane, such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), are highly active organocatalysts for aerobic alcohol oxidations. ABNO operates via a radical mechanism, where HNO₃ or NaNO₂ cocatalysts enhance turnover efficiency. Reaction optimization in acetic acid or acetonitrile at ambient temperature achieves >90% yield for secondary alcohol substrates . For carbamate analogs, evaluate catalytic activity using kinetic studies (e.g., monitoring O₂ uptake) and compare with TEMPO-based systems to assess relative efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
Reactant of Route 2
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate

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